N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide typically involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with 3,3-diphenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature control, mixing, and purification ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides or other derivatives.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide
- N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide
- N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide stands out due to its specific combination of a cyclopropyl group, hydroxypropyl chain, and diphenylpropanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-20(18-11-12-18)13-14-22-21(24)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20,23H,11-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKIMYWPXEBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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